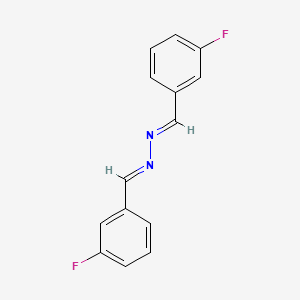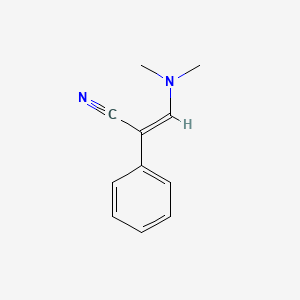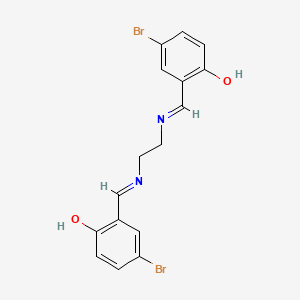
nickel bis(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel bis(dihydrogen phosphate) is an inorganic compound with the molecular formula Ni(H₂PO₄)₂. It is also known as phosphoric acid, nickel(2+) salt (2:1). This compound is characterized by its unique chemical structure, which includes nickel ions coordinated with dihydrogen phosphate groups. It has a molecular weight of 252.67 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Nickel bis(dihydrogen phosphate) can be synthesized through various methods. One common approach involves the reaction of nickel chloride with phosphoric acid under controlled conditions. The reaction typically proceeds as follows: [ \text{NiCl}_2 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Ni(H}_2\text{PO}_4\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, nickel bis(dihydrogen phosphate) is often produced using a hydrothermal synthesis method. This involves the reaction of nickel nitrate hexahydrate with ammonium phosphate dibasic under high temperature and pressure conditions. The hydrothermal method ensures high purity and yield of the compound .
化学反应分析
Types of Reactions: Nickel bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel phosphate.
Reduction: Under reducing conditions, it can be converted to nickel phosphide.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Metal salts such as sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Nickel phosphate.
Reduction: Nickel phosphide.
Substitution: Various metal phosphates depending on the substituting metal
科学研究应用
Nickel bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel phosphides, which are important catalysts in hydrogen evolution reactions.
Biology: It is studied for its potential use in biological systems, particularly in enzyme immobilization.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of flame retardants and as a component in supercapacitors
作用机制
The mechanism by which nickel bis(dihydrogen phosphate) exerts its effects is primarily through its ability to coordinate with other molecules. In catalysis, for example, the nickel ions can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. The dihydrogen phosphate groups can also participate in hydrogen bonding, stabilizing the compound in various environments .
相似化合物的比较
Nickel Phosphate (Ni₃(PO₄)₂): Unlike nickel bis(dihydrogen phosphate), nickel phosphate has a different stoichiometry and is used primarily in different applications such as ceramics and pigments.
Nickel Phosphide (Ni₂P): This compound is a key catalyst in hydrogen evolution reactions, similar to nickel bis(dihydrogen phosphate), but it has different electronic properties and catalytic efficiencies.
Nickel Sulfate (NiSO₄): Used in electroplating and as a precursor for other nickel compounds, it differs significantly in its chemical behavior and applications
Uniqueness: Nickel bis(dihydrogen phosphate) is unique due to its specific coordination chemistry and its ability to participate in a wide range of chemical reactions. Its applications in catalysis and materials science make it a valuable compound for both research and industrial purposes.
属性
CAS 编号 |
18718-11-1 |
|---|---|
分子式 |
H2NiO4P+ |
分子量 |
155.681 g/mol |
IUPAC 名称 |
dihydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-1 |
InChI 键 |
OLYKGFYCSAJGKT-UHFFFAOYSA-M |
规范 SMILES |
OP(=O)(O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



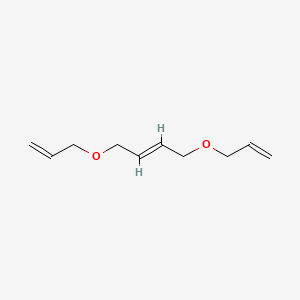
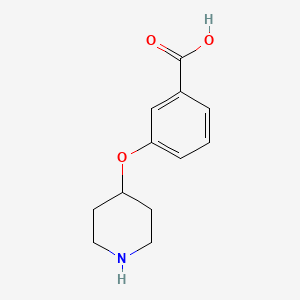
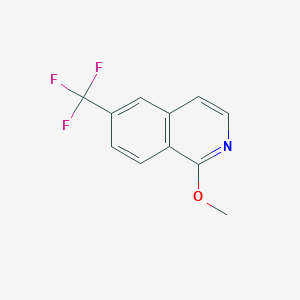
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
